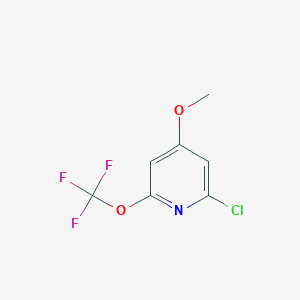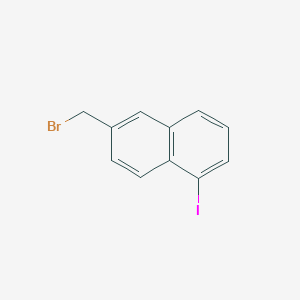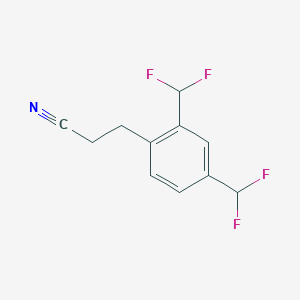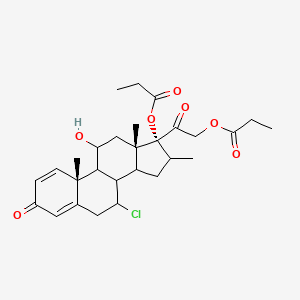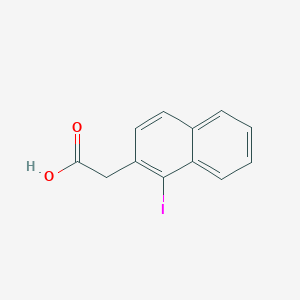![molecular formula C24H24ClN7 B14790559 3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)
3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-, hydrochloride: is a heterocyclic compound that has gained significant attention due to its diverse biological activities and potential therapeutic applications. This compound is part of the imidazo[4,5-b]pyridine family, which is known for its broad spectrum of bioactivities, including antibacterial, antifungal, antiviral, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-b]pyridine derivatives typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-chloropyridine with an appropriate amine, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, it is studied for its interactions with enzymes and receptors, contributing to the understanding of biochemical pathways .
Medicine: The compound has shown promise in the development of new drugs for treating infections, cancer, and other diseases due to its broad spectrum of biological activities .
Industry: In the industrial sector, it is used in the development of materials with specific properties, such as polymers and coatings .
作用机制
The mechanism of action of 3H-Imidazo[4,5-b]pyridine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, some derivatives act as inhibitors of kinases, which are enzymes involved in cell signaling pathways . By inhibiting these kinases, the compounds can interfere with the proliferation of cancer cells .
相似化合物的比较
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: Known for its antihypertensive properties.
3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol: Used as a building block in chemical synthesis.
Uniqueness: The uniqueness of 3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-, hydrochloride lies in its specific structural features and the presence of the tetrazole and biphenyl groups, which contribute to its diverse biological activities and potential therapeutic applications .
属性
分子式 |
C24H24ClN7 |
|---|---|
分子量 |
445.9 g/mol |
IUPAC 名称 |
2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine;hydrochloride |
InChI |
InChI=1S/C24H23N7.ClH/c1-2-3-10-22-26-21-9-6-15-25-24(21)31(22)16-17-11-13-18(14-12-17)19-7-4-5-8-20(19)23-27-29-30-28-23;/h4-9,11-15H,2-3,10,16H2,1H3,(H,27,28,29,30);1H |
InChI 键 |
MHGOLTOQVHYGQL-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid;hydrochloride](/img/structure/B14790476.png)
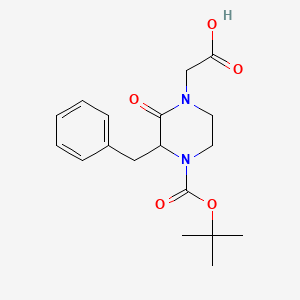
![2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate](/img/structure/B14790492.png)


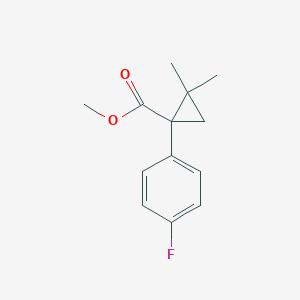
![tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate](/img/structure/B14790519.png)
![ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14790523.png)
